1-Benzyloxy-4-bromo-2,5-difluorobenzene
Overview
Description
1-Benzyloxy-4-bromo-2,5-difluorobenzene is a chemical compound with the molecular formula C13H9BrF2O and a molecular weight of 299.11 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, benzyloxy, and difluoro groups . The exact positions of these substituents can be inferred from the name of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 299.11 .Scientific Research Applications
Organic Synthesis and Functionalization
- Regioflexible Substitution : Demonstrated the superiority of modern organometallic methods in selectively converting difluorobenzene derivatives into various benzoic acids and bromobenzoic acids, highlighting the regioflexibility and efficiency of these methods in organic synthesis (Schlosser & Heiss, 2003).
- Catalyzed Synthesis under Solvent-Free Conditions : An economical and green method was described for converting benzylic alcohols into dibenzenes and benzyloxy benzenes, catalyzed by KHSO4 under neat conditions. This method emphasizes the chemoselectivity and environmental benefits of solvent-free reactions (Joshi, Suresh, & Adimurthy, 2013).
- Microwave-Enhanced Suzuki-Miyaura Vinylation : The study on the Suzuki-Miyaura cross-coupling of sterically hindered and electron-rich substrates with potassium vinyltrifluoroborate under microwave irradiation revealed the potential of microwave-assisted reactions in enhancing reaction rates and yields, despite some challenges with electron-rich systems (Brooker et al., 2010).
Materials Science and Liquid Crystal Synthesis
- Synthesis of Monomers for Liquid Crystals : A study synthesized and characterized novel series of monomers containing para-methoxyazobenzene, which exhibited liquid crystalline behavior. This work contributes to the development of new materials for liquid crystal displays and other optoelectronic devices (Wang et al., 2000).
Advanced Organic Chemistry Techniques
- Ultrasound-Assisted Organic Synthesis : Demonstrated the enhanced efficiency of using ultrasound irradiation in phase-transfer catalysis for synthesizing nitro aromatic ethers. This approach underlines the role of ultrasound in promoting chemical reactions by enhancing mass transfer and reactivity (Harikumar & Rajendran, 2014).
- Flash Chemistry for Three-Component Coupling : Utilized a flow microreactor method for rapid and efficient three-component coupling of benzyne, showcasing the potential of flash chemistry in conducting highly reactive and otherwise challenging transformations (Nagaki, Ichinari, & Yoshida, 2014).
Properties
IUPAC Name |
1-bromo-2,5-difluoro-4-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCJPMDOXRAQCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2F)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728776 | |
Record name | 1-(Benzyloxy)-4-bromo-2,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
901238-24-2 | |
Record name | 1-(Benzyloxy)-4-bromo-2,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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